

An In-depth Technical Guide to Bromo-PEG4-NHS Ester: Properties and Applications

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Compound of Interest		
Compound Name:	Bromo-PEG4-MS	
Cat. No.:	B8248222	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bromo-PEG4-NHS ester, a heterobifunctional crosslinker pivotal in bioconjugation and the development of targeted therapeutics. This document details its physicochemical properties, with a focus on its molecular weight, and provides detailed experimental protocols for its application in protein labeling and Proteolysis Targeting Chimera (PROTAC) synthesis.

Core Properties of Bromo-PEG4-NHS Ester

Bromo-PEG4-NHS ester is a versatile chemical tool featuring a tetra-polyethylene glycol (PEG4) spacer, which enhances solubility and provides spatial separation between conjugated molecules. One terminus is functionalized with a bromo group, a reactive handle for nucleophilic substitution, while the other end contains an N-hydroxysuccinimide (NHS) ester, which efficiently reacts with primary amines.

It is important to note that while the user query specified "**Bromo-PEG4-MS**," the widely documented and commercially available compound is Bromo-PEG4-NHS ester. It is highly probable that "MS" was a typographical error. This guide will focus on the properties and applications of the NHS ester variant.

Physicochemical Data

The fundamental properties of Bromo-PEG4-NHS ester are summarized below.



Property	Value	Source(s)
Molecular Weight	426.26 g/mol	[1][2]
Chemical Formula	C15H24BrNO8	[1][2]
CAS Number	2148295-98-9	[2]

Molecular Weight Calculation

The molecular weight of Bromo-PEG4-NHS ester is derived from the sum of the atomic weights of its constituent atoms. The table below details this calculation.

Element (Symbol)	Number of Atoms	Standard Atomic Weight (g/mol)	Total Contribution (g/mol)
Carbon (C)	15	12.011	180.165
Hydrogen (H)	24	1.008	24.192
Bromine (Br)	1	79.904	79.904
Nitrogen (N)	1	14.007	14.007
Oxygen (O)	8	15.999	127.992
Total Molecular Weight	426.260		

Applications in Bioconjugation and Drug Discovery

The dual reactivity of Bromo-PEG4-NHS ester makes it a valuable reagent in several advanced biochemical applications.

 Protein Labeling and Modification: The NHS ester functionality allows for the straightforward conjugation of the PEG linker to proteins and other biomolecules via primary amines present on lysine residues and the N-terminus. This can be used to introduce a PEG spacer for various purposes, including improving solubility or providing an attachment point for other molecules.



 PROTAC Synthesis: Bromo-PEG4-NHS ester is a key building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The bromo group on the PEG linker can be used to attach a ligand for the protein of interest, while the NHS ester can be reacted with an E3 ligase ligand.

Experimental Protocols

The following sections provide detailed methodologies for common applications of Bromo-PEG4-NHS ester.

Protocol 1: General Protein Labeling with Bromo-PEG4-NHS Ester

This protocol outlines the steps for conjugating Bromo-PEG4-NHS ester to a protein via its primary amines.

Materials:

- Protein of interest
- Bromo-PEG4-NHS ester
- Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Desalting column

Procedure:

- Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines, such as Tris, should be avoided as they will compete with the protein for reaction with the NHS ester.
- Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Bromo-PEG4-NHS ester in anhydrous DMF or DMSO. Do not store the stock solution, as the NHS ester is susceptible to hydrolysis.



- Conjugation Reaction: Add a 10- to 50-fold molar excess of the Bromo-PEG4-NHS ester stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.
- Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
- Purification: Remove excess, unreacted Bromo-PEG4-NHS ester and byproducts using a desalting column.

Protocol 2: Synthesis of a PROTAC using Bromo-PEG4-NHS Ester

This protocol provides a general workflow for the synthesis of a PROTAC, where Bromo-PEG4-NHS ester serves as the linker.

Materials:

- Ligand for the protein of interest (POI) containing a nucleophilic group (e.g., a phenol or thiol)
- Ligand for an E3 ubiquitin ligase containing a primary amine
- Bromo-PEG4-NHS ester
- Anhydrous DMF or DMSO
- Base (e.g., Diisopropylethylamine DIPEA)
- Purification system (e.g., HPLC)

Procedure:

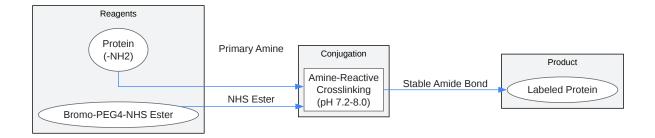
- Step A: Conjugation to the POI Ligand:
 - Dissolve the POI ligand and a slight molar excess of a non-nucleophilic base (e.g., DIPEA)
 in anhydrous DMF or DMSO.
 - Add Bromo-PEG4-NHS ester to the solution.



- Stir the reaction at room temperature until the reaction is complete (monitor by LC-MS).
- Purify the resulting POI-linker intermediate by HPLC.
- Step B: Conjugation to the E3 Ligase Ligand:
 - Dissolve the purified POI-linker intermediate and the E3 ligase ligand in anhydrous DMF or DMSO.
 - Add a non-nucleophilic base such as DIPEA to catalyze the reaction between the NHS ester and the amine on the E3 ligase ligand.
 - Stir the reaction at room temperature until completion (monitor by LC-MS).
 - Purify the final PROTAC molecule by HPLC.

Visualizing Workflows and Pathways

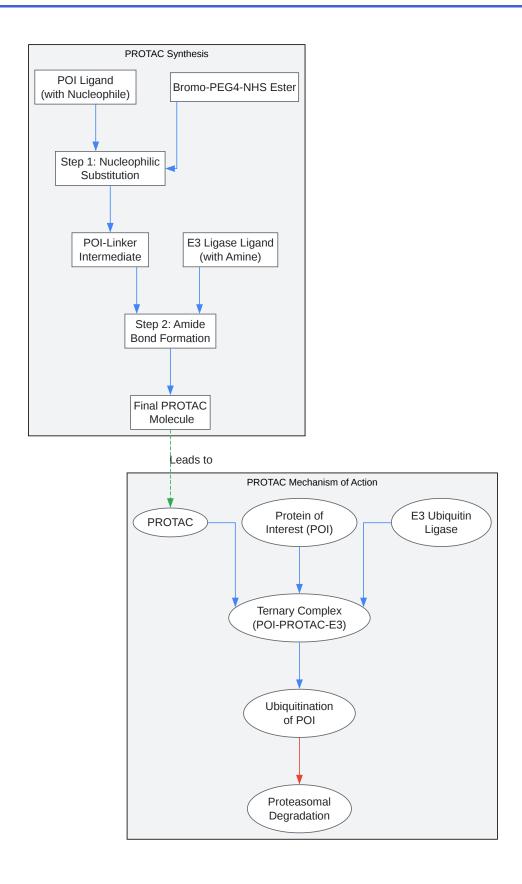
The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.



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Caption: Workflow for Protein Labeling.





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Caption: PROTAC Synthesis and Mechanism.



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References

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